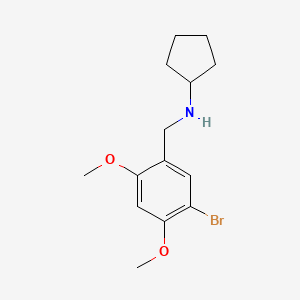![molecular formula C12H12N4OS B5857018 2-[(4,6-diamino-2-pyrimidinyl)thio]-1-phenylethanone](/img/structure/B5857018.png)
2-[(4,6-diamino-2-pyrimidinyl)thio]-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This analysis covers various aspects of the compound "2-[(4,6-diamino-2-pyrimidinyl)thio]-1-phenylethanone" including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. This compound is a derivative of the pyrimidine family and has been of interest due to its unique chemical and physical characteristics.
Synthesis Analysis
The synthesis of related pyrimidine derivatives typically involves the condensation of amino thiophene with guanidine or through one-pot reactions combining aryl isothiocyanates with amino esters. These methods provide a framework for the synthesis of various pyrimidine derivatives, which may share similarities with our compound of interest (Gangjee et al., 1997; Link, 1990).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives reveals that the pyrimidine ring often maintains a planar configuration, contributing to the molecule's stability and reactivity. The spatial arrangement of atoms within these compounds significantly affects their chemical behavior and interaction with other molecules. The angles between planes formed by different parts of the molecule are crucial for understanding its 3D conformation (Ustabaş et al., 2017).
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, including nucleophilic substitutions, condensations, and hydrogen bonding, contributing to their diverse chemical properties. Their reactivity is significantly influenced by the substituents on the pyrimidine ring and the surrounding chemical environment. For instance, the introduction of a thioether group can impact the molecule's electronic properties and reactivity (Gangjee et al., 1997).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular structure and intermolecular interactions. The planarity of the pyrimidine ring and the presence of substituents affect these properties significantly, influencing the material's phase, solubility, and crystalline form (Ustabaş et al., 2017).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity, are influenced by the electronic nature of the pyrimidine ring and its substituents. The electron-withdrawing or -donating effects of these substituents can alter the compound's chemical behavior, affecting its interactions with acids, bases, and nucleophiles (Gangjee et al., 1997).
properties
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c13-10-6-11(14)16-12(15-10)18-7-9(17)8-4-2-1-3-5-8/h1-6H,7H2,(H4,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUVLNONDAQMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5856939.png)


![4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5856949.png)

![N'-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5856971.png)
![2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5856982.png)
![2-benzyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5856993.png)
![4-[2-(mesityloxy)ethyl]morpholine](/img/structure/B5857002.png)
![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5857023.png)
![ethyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5857032.png)


![(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5857047.png)